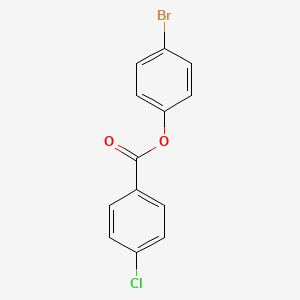

4-bromophenyl 4-chlorobenzoate

Description

Academic Significance and Research Trajectory

The academic importance of 4-bromophenyl 4-chlorobenzoate (B1228818) is closely linked to the study of intermolecular interactions, particularly halogen bonding, and their influence on crystal packing and polymorphism. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of research because different polymorphs of the same substance can exhibit vastly different physical properties, including mechanical flexibility, solubility, and melting point. ru.nlrsc.org

The research trajectory for this compound is largely guided by extensive studies on its structural analog, 4-bromophenyl 4-bromobenzoate (B14158574) . Research has revealed that 4-bromophenyl 4-bromobenzoate can exist as at least three distinct polymorphs, each displaying unique mechanical behaviors described as elastic, brittle, and plastic. researchgate.net This has spurred academic curiosity into how substituting one of the bromine atoms with a chlorine atom, as in 4-bromophenyl 4-chlorobenzoate, would alter these properties. Such a substitution modifies key atomic and molecular characteristics:

Atomic Size and Electronegativity: Chlorine is smaller and more electronegative than bromine.

Halogen Bonding: The nature and strength of halogen···halogen and other non-covalent interactions within the crystal lattice are altered. nih.gov

Consequently, the research focus on this compound is directed toward comparative analysis, aiming to understand the structure-property relationships in halogenated molecular crystals. iisc.ac.in Scientists are investigating how these subtle molecular changes translate into macroscopic differences in crystal packing and mechanical response. The anticipated research would involve synthesizing and crystallizing this compound and then characterizing its solid-state forms using techniques like single-crystal X-ray diffraction.

Beyond materials science, halogenated benzoates are also recognized for their utility as intermediates in the synthesis of more complex molecules and for their potential biological activities. nih.gov For instance, various halogenated salicylanilide (B1680751) benzoates have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov

Table 1: Comparative Research Focus on Halogenated Phenyl Benzoates

| Property of Interest | 4-Bromophenyl 4-bromobenzoate (Known Research) | This compound (Projected Research) |

|---|---|---|

| Polymorphism | Documented to have at least three polymorphs (elastic, brittle, plastic). researchgate.net | Investigation into the existence and nature of its potential polymorphs. |

| Mechanical Properties | Exhibits distinct elastic, brittle, and plastic behaviors depending on the polymorph. researchgate.net | Characterization of its mechanical response (e.g., flexibility, hardness) for comparison. |

| Crystal Engineering | Crystal packing is heavily influenced by Br···Br and other weak intermolecular interactions. rsc.org | Study of how substituting Br with Cl alters crystal packing and intermolecular interaction motifs. nih.goviisc.ac.in |

| Synthetic Utility | Used as a model compound for studying polymorphism and mechanical properties. rsc.org | Potential use as a synthon or building block in organic synthesis. |

Historical Context of Halogenated Benzoate (B1203000) Esters in Chemical Synthesis

The study of benzoate esters is a well-established field within organic chemistry. Their synthesis can often be achieved through classic esterification reactions, such as the Schotten-Baumann reaction, which involves reacting a phenol (B47542) with a benzoyl chloride in the presence of a base. researchgate.net The synthesis of the related compound, 4-bromophenyl 4-bromobenzoate, for example, is achieved by reacting 4-bromobenzoyl chloride with 4-bromophenol (B116583). rsc.org This straightforward accessibility has allowed chemists to synthesize a vast library of substituted esters for various applications.

Historically, specific classes of benzoate esters have served as important derivatives for chemical identification. As early as 1919, phenacyl benzoates, which share structural similarities, were used to identify organic acids. researchgate.net The presence of halogens on the aromatic rings has long been recognized as a key functionalization strategy. Halogenated organic compounds are fundamental building blocks in synthetic chemistry, prized for their ability to participate in a wide range of transformations, including cross-coupling reactions that build complex molecular architectures.

In recent decades, the focus has expanded from the synthetic utility of halogenated benzoate esters to their unique solid-state properties. The discovery that intermolecular interactions involving halogen atoms—known as halogen bonds—can be a powerful tool for directing the assembly of molecules in a crystal has opened up new avenues in crystal engineering and materials science. nih.gov This has led to a deeper investigation of compounds like this compound, not just as synthetic products, but as functional materials whose properties can be tuned by manipulating the non-covalent forces between molecules. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO2/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHADKVICFEUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291614 | |

| Record name | 4-bromophenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37038-56-5 | |

| Record name | NSC76784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromophenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Bromophenyl 4-Chlorobenzoate (B1228818)

The principal method for synthesizing 4-bromophenyl 4-chlorobenzoate involves the esterification of 4-bromophenol (B116583) with a derivative of 4-chlorobenzoic acid.

The most common and effective route is the reaction between 4-bromophenol and 4-chlorobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A representative laboratory procedure involves dissolving 4-bromophenol in a suitable solvent, such as dichloromethane (B109758) (DCM), and then slowly adding 4-chlorobenzoyl chloride. rsc.org A base, like potassium carbonate or pyridine, is used to facilitate the reaction by scavenging the acid produced. rsc.org The reaction mixture is often stirred overnight to ensure completion. rsc.org Post-reaction workup typically involves washing the mixture with water and brine, followed by solvent removal under reduced pressure to yield the crude product, which can then be purified by crystallization. rsc.org

Systematic optimization studies on analogous esterification reactions have highlighted key parameters for maximizing yield. These include the molar ratio of reactants, reaction time, choice of solvent, and catalyst loading. For instance, using an excess of the acyl chloride and extending the reaction time can significantly improve product yield.

Table 1: Optimized Parameters for a Representative Esterification

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acyl Chloride Equiv. | 2.0 | +34% |

| Reaction Time | 12 hours | +18% |

| Solvent | Anhydrous Pyridine | +22% |

| Catalyst Loading | 20 mol% DMAP | +15% |

Data adapted from optimization studies on structurally similar esters.

The primary precursors for the synthesis are 4-bromophenol and 4-chlorobenzoic acid, both of which are commercially available. However, for the esterification reaction, 4-chlorobenzoic acid is typically converted into a more reactive derivative, most commonly 4-chlorobenzoyl chloride.

This conversion is readily achieved by treating 4-chlorobenzoic acid with thionyl chloride (SOCl₂). rsc.orglibretexts.org The mixture is refluxed, often under an inert atmosphere, to drive the reaction to completion. rsc.org After the reaction, the excess thionyl chloride is removed under reduced pressure, yielding the crude 4-chlorobenzoyl chloride, which can be used directly in the subsequent esterification step. rsc.org

Catalytic Approaches in Ester Formation

Various catalytic systems can be employed to enhance the rate and efficiency of the esterification reaction.

Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is frequently used as a highly effective nucleophilic catalyst in esterifications involving acid anhydrides or acid chlorides. It functions by forming a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the phenol (B47542).

Phase-Transfer Catalysis (PTC): In biphasic reaction systems (e.g., an organic solvent and an aqueous solution of a base), a phase-transfer catalyst is essential. Tetrabutylammonium hydrogen sulphate has been successfully used in the synthesis of the analogous compound 4-bromophenyl 4-bromobenzoate (B14158574). rsc.org The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the acyl chloride. iupac.org

Acid Catalysis (Fischer Esterification): While more common for forming esters from carboxylic acids and simple alcohols, Fischer esterification can also be applied. nagwa.com This method involves reacting the carboxylic acid (4-chlorobenzoic acid) directly with the alcohol (4-bromophenol) in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org However, this reaction is reversible and may require forcing conditions, such as the removal of water, to achieve high yields. libretexts.org

Mechanistic Investigations of Compound Formation

The formation of this compound via the reaction of 4-chlorobenzoyl chloride and 4-bromophenol follows a nucleophilic acyl substitution mechanism. libretexts.org The key steps are:

Deprotonation: In the presence of a base, the weakly acidic 4-bromophenol is deprotonated to form the more nucleophilic 4-bromophenoxide ion.

Nucleophilic Attack: The 4-bromophenoxide ion attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Synthesis of Structurally Related Analogues and Functional Derivatives

The fundamental synthetic framework for creating this compound has been adapted to produce a wide array of structurally related analogues. These derivatives are often synthesized for research in materials science and medicinal chemistry. The modifications typically involve altering the substitution patterns on either the phenyl benzoate (B1203000) or the phenyl ester moiety.

One closely related analogue, 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate , was synthesized through the oxidative esterification of 4-chlorobenzaldehyde (B46862) with 2-bromo-1-(4-bromophenyl)ethan-1-one under visible light. rsc.org Another study reports the synthesis of the same compound. acs.org Other examples include the synthesis of various substituted phenacyl benzoates, demonstrating the versatility of these synthetic methods. iucr.org The synthesis of 4-cyanophenyl 4-chlorobenzoate has also been reported, achieved via a visible-light-induced reaction between 4-cyanophenol and 4-chlorobenzaldehyde. acs.org

The synthesis of complex heterocyclic structures incorporating the 4-chlorobenzoate moiety, such as 7-(4-bromophenyl)-7a-cyano-6-oxo-7a,8-dihydro-6H-chromeno[3′,4′:5,6]pyrano[2,3-b]azirin-8a(7H)-yl 4-chlorobenzoate , highlights the utility of this chemical group as a building block in multi-step syntheses. acs.org

Table 2: Examples of Synthesized Structural Analogues

| Compound Name | Key Structural Difference | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 4-Bromophenyl 4-bromobenzoate | Bromo-substituent on benzoate ring | Esterification with 4-bromobenzoyl chloride | rsc.org |

| 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate | Phenacyl ester instead of phenyl ester | Visible-light oxidative esterification | rsc.org |

| 2-Acetyl-4-methylphenyl 4-chlorobenzoate | Acetyl and methyl groups on phenol ring | DMAP-catalyzed esterification | |

| 4-Cyanophenyl 4-chlorobenzoate | Cyano group on phenol ring | Visible-light-induced reaction | acs.org |

| 7-(4-Bromophenyl)...yl 4-Chlorobenzoate | Complex heterocyclic ester group | Multi-step synthesis involving substituted chromene | acs.org |

Structural Characterization and Advanced Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies provide definitive information about the molecular structure and packing of crystalline solids.

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a combination of steric effects and intermolecular interactions. In 4-bromophenyl 4-chlorobenzoate (B1228818), the molecules pack in a manner that maximizes favorable intermolecular contacts.

The compound crystallizes in the monoclinic crystal system with the space group P2₁/n. The unit cell parameters have been determined as:

| Parameter | Value |

| a | 3.9338 (4) Å |

| b | 10.9855 (12) Å |

| c | 25.952 (3) Å |

| β | 92.833 (4)° |

| V | 1119.5 (2) ų |

| Z | 4 |

This data represents a specific crystalline form and may vary for different polymorphs.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical area of study in materials science. At present, detailed studies on the polymorphism of 4-bromophenyl 4-chlorobenzoate are not extensively reported in the literature. The known crystal structure is an anhydrous form.

Supramolecular Assembly and Intermolecular Interactions

The crystal structure of this compound is stabilized by a variety of non-covalent interactions, which lead to the formation of a complex supramolecular assembly.

Halogen bonding is a significant directional interaction that plays a crucial role in the crystal engineering of halogenated compounds. In the crystal structure of this compound, a notable Cl...O halogen bond is observed with a distance of 3.065 (3) Å. This interaction links the molecules into chains. While Br...Br interactions are not the primary packing force, the bromine and chlorine atoms are involved in other significant intermolecular contacts.

Pi-Stacking and Other Aromatic Interactions

The crystal structure of this compound, an ester derived from 4-bromophenol (B116583) and 4-chlorobenzoic acid, showcases a variety of intermolecular forces that are crucial for the cohesion of its crystal lattice. The study by Saha and Desiraju in 2017, which led to the determination of this crystal structure (CCDC identifier: TAYNEP), provides insight into these interactions. researchgate.netiucr.orgacs.org The planar nature of the two aromatic rings, the bromophenyl and the chlorophenyl moieties, facilitates their participation in several types of non-covalent interactions.

Pi-Stacking Interactions:

In the crystalline state, molecules of this compound arrange in a manner that allows for π-π stacking. This type of interaction occurs due to the intermolecular overlapping of p-orbitals in the π-conjugated systems of the aromatic rings. chemeurope.com While specific centroid-to-centroid distances for this compound are found in its crystallographic information file, related structures exhibit such distances in the range of 3.6 Å to 3.9 Å. For instance, in the structurally similar 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, π-π stacking interactions are observed with centroid-centroid distances of 3.6987(10) Å and 3.8585(11) Å. nih.goviucr.org These interactions are typically offset, meaning the aromatic rings are not perfectly superimposed but rather displaced relative to one another, which is a common feature that maximizes attractive forces. nih.gov

The table below illustrates the typical parameters used to characterize π-π stacking interactions, which would be determined from the crystallographic data for this compound.

| Interaction Type | Involved Aromatic Rings | Typical Centroid-to-Centroid Distance (Å) | Nature of Stacking |

| π-π Stacking | Bromophenyl - Bromophenyl | ~ 3.6 - 4.0 | Offset/Parallel-displaced |

| π-π Stacking | Chlorophenyl - Chlorophenyl | ~ 3.6 - 4.0 | Offset/Parallel-displaced |

| π-π Stacking | Bromophenyl - Chlorophenyl | ~ 3.6 - 4.0 | Offset/Parallel-displaced |

Other Aromatic and Non-Covalent Interactions:

Beyond classical π-π stacking, the crystal packing of this compound is further stabilized by other significant non-covalent forces, including halogen bonding and C-H···π interactions.

Halogen Bonding: The presence of bromine and chlorine atoms on the phenyl rings introduces the possibility of halogen bonding. This is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgmdpi.comacs.org In the crystal structure of related compounds, short Br···Br and Br···O interactions have been observed, which connect molecules into chains and layers. researchgate.net The geometry of these interactions, particularly the angles, is a defining characteristic of a true halogen bond. acs.org

The interplay of these varied interactions—π-π stacking, halogen bonding, and C-H···π interactions—results in a robust and well-defined three-dimensional supramolecular architecture. The specific arrangement and relative strengths of these interactions are key to understanding the material's physical properties, as demonstrated in the work by Saha and Desiraju, where the introduction of an ester linkage to create compounds like this compound was part of a strategy to engineer specific mechanical properties in crystals. acs.org

The following table summarizes the key non-covalent interactions present in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Contributes to columnar or layered structures. |

| Halogen Bond (X···O) | C-Br / C-Cl | Carbonyl Oxygen (O=C) | Links molecules into chains or sheets. |

| Halogen Bond (X···X) | C-Br / C-Cl | C-Br / C-Cl | Directs molecular alignment and packing. |

| C-H···π Interaction | Aromatic C-H | Aromatic Ring (π-system) | Stabilizes the packing arrangement. |

| C-H···O Interaction | Aromatic C-H | Carbonyl Oxygen (O=C) | Forms hydrogen-bonded motifs. |

Advanced Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-bromophenyl 4-chlorobenzoate (B1228818), both one-dimensional and two-dimensional NMR experiments are essential for unambiguous structural confirmation.

The ¹H NMR spectrum of 4-bromophenyl 4-chlorobenzoate is expected to show distinct signals for the aromatic protons on both the 4-bromophenyl and 4-chlorobenzoyl moieties. The protons on the 4-chlorobenzoyl ring, being part of an electron-withdrawing system, would likely appear at a lower field compared to those on the 4-bromophenyl ring. The protons on each ring are expected to appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing in the range of 163-165 ppm. The carbon atoms attached to the bromine and chlorine atoms will also show characteristic chemical shifts, influenced by the electronegativity and anisotropic effects of the halogens. By comparison with related structures such as 2-acetamido-4-bromophenyl 4-chlorobenzoate and phenyl 4-chlorobenzoate, the expected chemical shifts can be estimated. For instance, in 2-acetamido-4-bromophenyl 4-chlorobenzoate, the carbonyl carbon appears at 163.5 ppm, and the aromatic carbons show a range of signals between 119.7 and 141.1 ppm rsc.org.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 8.10-8.20 (d, 2H) | Protons ortho to C=O |

| 7.50-7.60 (d, 2H) | Protons meta to C=O |

| 7.60-7.70 (d, 2H) | Protons ortho to Br |

| 7.10-7.20 (d, 2H) | Protons meta to Br |

Note: The predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the connectivity between the two aromatic rings through the ester linkage, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons on the same aromatic ring, confirming the coupling patterns observed in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic bands include the C-O stretching vibrations of the ester group around 1270 cm⁻¹ and 1100 cm⁻¹, and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. For comparison, the IR spectrum of the related compound 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate shows a strong ester C=O stretch at 1724 cm⁻¹ iucr.org.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Ester) | 1740-1720 | 1740-1720 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (Ester) | 1300-1200, 1150-1050 | Weak or absent |

| C-Cl Stretch | 800-600 | 800-600 |

| C-Br Stretch | 700-500 | 700-500 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₈BrClO₂), the expected exact mass can be calculated. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of acylium ions. For this compound, the following fragment ions would be expected:

[C₇H₄ClO]⁺: The 4-chlorobenzoyl cation.

[C₆H₄BrO]⁺: The 4-bromophenoxy radical cation.

[C₆H₄Br]⁺: Loss of CO from the 4-bromophenoxy radical cation.

Analysis of related compounds such as 2-acetamido-4-bromophenyl 4-chlorobenzoate by HRMS has confirmed the expected molecular formula rsc.org.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a bulk material. The PXRD pattern is a fingerprint of the crystalline solid, with the peak positions (2θ) and intensities being characteristic of the crystal lattice structure. While a specific PXRD pattern for this compound is not available in the literature, single-crystal X-ray diffraction (SCXRD) studies on the closely related compound 4-bromophenyl 4-bromobenzoate (B14158574) have revealed the existence of three different polymorphs (trimorphs) rsc.org. This suggests that this compound may also exhibit polymorphism, and PXRD would be the primary technique to identify and distinguish between different crystalline forms. The synthesis of related ester derivatives and their characterization by single-crystal X-ray diffraction provides a methodological basis for obtaining and analyzing the crystal structure of the title compound mdpi.comresearchgate.net. The data obtained from an SCXRD experiment, including unit cell parameters, space group, and atomic coordinates, can be used to simulate a theoretical PXRD pattern, which can then be compared with the experimental pattern for phase confirmation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the investigation of a molecule's electronic structure and the prediction of its reactivity. DFT calculations typically focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability.

Theoretical investigations into related benzamides and benzoates using the B3LYP/6-311++G(d,p) level of theory have been successful in reproducing experimental geometries and analyzing molecular descriptors. researchgate.netnih.gov Such studies compute various global reactivity indices, which are presented in the table below for a representative analogue to illustrate the type of data generated. These descriptors help in understanding the potential for charge transfer and the molecule's susceptibility to nucleophilic or electrophilic attack. nih.govacs.org For 4-bromophenyl 4-chlorobenzoate (B1228818), the electronegative chlorine and bromine atoms are expected to create distinct regions of positive and negative electrostatic potential, governing intermolecular interactions.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Varies |

| Electron Affinity | A | -ELUMO | Varies |

| Chemical Hardness | η | (I - A) / 2 | Varies |

| Chemical Softness | S | 1 / (2η) | Varies |

| Electronegativity | χ | (I + A) / 2 | Varies |

| Electrophilicity Index | ω | χ² / (2η) | Varies |

Note: This table represents typical parameters derived from DFT calculations for organic molecules. Specific values for 4-bromophenyl 4-chlorobenzoate would require dedicated computational analysis.

Molecular Dynamics Simulations for Crystal Lattice Dynamics and Phase Transformations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the dynamics of crystal lattices and phase transformations under various conditions. acs.org While comprehensive MD simulations for this compound are not published, its mechanical properties have been contextualized through its relationship with analogous compounds. acs.orgmdpi.comacs.org

A key finding from comparative studies is the classification of this compound as a one-dimensional (1D) elastic crystal. mdpi.comacs.org This classification arises from a crystal engineering strategy that starts with a 1D plastic crystal, 1,4-dibromobenzene (B42075). The supramolecular Br···Br synthon in 1,4-dibromobenzene is replaced by a covalent ester linkage (-O-CO-) to yield this compound, which transforms the mechanical response from plastic to elastic. mdpi.comacs.org This elasticity is attributed to a molecular arrangement that allows for reversible deformation under stress.

Further modification, such as replacing the chlorine atom with a nitro group to form 4-bromophenyl 4'-nitrobenzoate, extends the elastic behavior to two dimensions (2D). mdpi.comacs.org MD simulations on such systems, often using force fields like GAFF, CHARMM, and OPLS, can reproduce crystal structures and analyze thermal motions, although quantitative prediction of dynamic processes should be approached with caution. Coarse-grained MD simulations have also been effectively used to study deformation behavior in other organic crystals. mdpi.com

Quantum Chemical Calculations of Intermolecular Interaction Energies

The stability and packing of a molecular crystal are governed by a delicate balance of non-covalent interactions. Quantum chemical calculations are employed to quantify the energies of these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking. rsc.org

For this compound, key interactions are expected to be C-H···O hydrogen bonds involving the ester carbonyl group, and halogen bonds involving the bromine and chlorine atoms. The quantification of these interactions can be achieved through methods like Symmetry-Adapted Perturbation Theory (SAPT) or by using high-level DFT calculations on molecular dimers extracted from the crystal structure. smu.eduresearchgate.net Another approach involves PIXEL calculations, which partition the interaction energy into coulombic, polarization, dispersion, and repulsion components. rsc.org

Studies on related halogenated compounds have shown that π-π stacking interactions can be the most stabilizing dimeric motifs, with interaction energies reaching up to -10.6 kcal/mol for hetero anti-parallel arrangements. rsc.org Halogen bonds (e.g., C-H···X, X···X, where X is a halogen) also play a crucial role in directing the crystal architecture. rsc.org While specific energy values for this compound are not available, the table below shows representative interaction energies for different types of non-covalent bonds found in similar molecular crystals.

Table 2: Representative Intermolecular Interaction Energies

| Interaction Type | Example | Typical Energy Range (kcal/mol) |

|---|---|---|

| π-π Stacking (Anti-parallel) | Phenyl-Phenyl | -9.0 to -11.0 rsc.org |

| Halogen Bond | C-Br···O=C | -1.5 to -5.0 |

| Hydrogen Bond | C-H···O=C | -1.0 to -4.0 |

| van der Waals | H···H | < -1.0 |

Note: These values are illustrative and derived from studies on analogous systems. rsc.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org It maps the electron distribution of a molecule in a crystal to partition the crystal space into regions where the contribution from a given molecule dominates. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify and analyze the nature and relative importance of different intermolecular contacts.

For example, in a related chlorophenyl derivative, the total Hirshfeld surface was dominated by H···H (36.8%), C···H/H···C (26.5%), and Cl···H/H···Cl (12.9%) contacts. iucr.org The presence of sharp spikes in the 2D fingerprint plots corresponding to these contacts provides a quantitative measure of their contribution. For this compound, a similar analysis would be expected to highlight contacts involving the bromine and chlorine atoms, as well as the oxygen atoms of the ester group, which would appear as distinct red regions on the dnorm surface, indicating strong hydrogen or halogen bonding interactions. mdpi.com

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Halogenated Benzoates

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 35-50% iucr.orgnih.gov |

| C···H / H···C | 20-30% iucr.orgnih.gov |

| Halogen···H / H···Halogen | 8-15% iucr.orgnih.gov |

| O···H / H···O | 5-10% mdpi.com |

Note: This table shows typical percentage ranges observed in analogous structures and illustrates the expected distribution of contacts for this compound.

Prediction of Mechanical Properties of Molecular Crystals

The prediction of mechanical properties such as elasticity, plasticity, and brittleness from a crystal structure is a significant goal of crystal engineering. Computational methods play a key role in achieving this by analyzing the anisotropy of intermolecular interactions. researchgate.net

As previously mentioned, this compound has been identified as a 1D elastic crystal. mdpi.comacs.org This contrasts sharply with its close analogue, 4-bromophenyl 4-bromobenzoate (B14158574), which is known to exhibit polymorphism with distinct brittle, plastic, and elastic forms. researchgate.netrsc.org The mechanical properties of these polymorphs are highly dependent on the crystal packing and the topology of hydrogen and halogen bonds. mephi.ruresearchgate.net

Computational "virtual tensile tests," which use DFT to simulate the stretching of a crystal along its crystallographic axes, have been successfully applied to the polymorphs of 4-bromophenyl 4-bromobenzoate to understand their different mechanical responses. researchgate.net These simulations monitor changes in geometric properties and non-covalent interactions to explain why one form is brittle (crack formation), another is plastic (layer slippage), and another is elastic (reversible distortion). researchgate.netresearchgate.net The conversion of the plastic 1,4-dibromobenzene to the elastic this compound by replacing a weak Br···Br interaction with a robust covalent ester linkage is a prime example of how chemical modification, guided by computational insights, can tune mechanical properties. mdpi.comacs.org

Crystal Structure Prediction Methodologies and Landscape Exploration

Crystal Structure Prediction (CSP) aims to identify stable, low-energy crystal packing arrangements (polymorphs) for a given molecule based solely on its chemical diagram. This involves generating a vast number of trial structures and ranking them based on their calculated lattice energies.

While a specific CSP study for this compound has not been reported, the methodologies are well-established from studies on its analogues. For 4-bromophenyl 4-bromobenzoate, a global minimization of the lattice energy was performed to predict new polymorphs. mephi.ruresearchgate.net The protocol typically involves several steps:

Generation of trial crystal structures.

Local minimization using a computationally inexpensive force field.

Re-optimization and final ranking using more accurate DFT methods that include many-body dispersion corrections. researchgate.net

This approach successfully identified the three known polymorphic forms of 4-bromophenyl 4-bromobenzoate among the most stable predicted structures. mephi.ruresearchgate.net A similar exploration of the crystal energy landscape for this compound would be expected to reveal its most likely packing arrangements. The challenge in CSP lies in the small energy differences that often separate polymorphs (typically <10 kJ/mol), requiring high computational accuracy.

Chemical Reactivity and Transformation Mechanisms

Photochemical Reactivity and Ester Cleavage Mechanisms

The photochemical behavior of aryl esters like 4-bromophenyl 4-chlorobenzoate (B1228818) can involve several pathways, including cleavage of the ester linkage. When exposed to ultraviolet (UV) light, these compounds can undergo photolysis. scispace.comresearchgate.net One common photochemical reaction for aryl esters is the photo-Fries rearrangement, which typically proceeds via a radical mechanism involving the homolytic cleavage of the ester's C–O bond. scispace.com This process leads to the formation of acyl and phenoxy radicals, which can then recombine at different positions on the aromatic ring or abstract hydrogen atoms from the solvent or other molecules.

Another potential photochemical process is the cleavage of the carbon-halogen bonds. The carbon-bromine bond is generally weaker than the carbon-chlorine bond and more susceptible to homolytic cleavage upon UV irradiation. psu.edu This can lead to the formation of an aryl radical, which can then participate in various subsequent reactions. psu.edu The specific pathway taken often depends on factors such as the wavelength of light used and the surrounding chemical environment. scispace.comacs.org

The ester group itself can be cleaved under both acidic and basic conditions, often facilitated by heat. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses, expelling the phenoxide leaving group. libretexts.org

Table 1: Potential Photochemical Reactions of 4-bromophenyl 4-chlorobenzoate

| Reaction Type | Description | Potential Products |

| Photo-Fries Rearrangement | Homolytic cleavage of the ester C-O bond followed by radical recombination. | Hydroxy- and acyl-substituted biphenyls. |

| Carbon-Halogen Bond Cleavage | Homolytic scission of the C-Br or C-Cl bond. | Aryl radicals, which can lead to various substituted aromatic compounds. |

| Ester Hydrolysis (Photocatalytic) | Cleavage of the ester linkage, potentially accelerated by light and a catalyst. | 4-bromophenol (B116583) and 4-chlorobenzoic acid. nih.gov |

Exploration of Radical Intermediates and Chain Reaction Processes

The formation of radical intermediates is a key aspect of the chemical reactivity of this compound, particularly in photochemical reactions. scispace.com As mentioned, UV irradiation can lead to the homolytic cleavage of either the ester C-O bond or a carbon-halogen bond, generating highly reactive radical species. scispace.compsu.edu For instance, the cleavage of the C-Br bond would produce a 4-(4-chlorobenzoyloxy)phenyl radical.

These radical intermediates can initiate chain reactions. acs.org A radical can abstract a hydrogen atom from a solvent molecule or another organic substrate, generating a new radical that can then propagate the chain. acs.org Such processes are particularly relevant in the presence of suitable hydrogen donors. acs.org The efficiency and length of these chain reactions are influenced by the stability of the radical intermediates and the reaction conditions.

In some contexts, radical anions can be formed through electron transfer processes. sit.edu.cn These radical anion intermediates can also undergo fragmentation or participate in substitution reactions, opening up additional transformation pathways. sit.edu.cn The study of these radical-mediated processes is crucial for understanding the degradation pathways and potential synthetic applications of halogenated aryl esters.

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent can significantly impact the reaction pathways of this compound. In photochemical reactions, the solvent can act as a hydrogen donor, influencing the fate of radical intermediates. scispace.com The polarity of the solvent can also affect the stability of charged intermediates and transition states, thereby favoring certain reaction pathways over others. For example, in nucleophilic substitution reactions, polar aprotic solvents can enhance the rate of reaction.

Catalysts play a pivotal role in directing the transformations of this compound. In ester hydrolysis, both acids and bases can act as catalysts. libretexts.org Transition metal catalysts, such as those based on palladium or ruthenium, are widely used to facilitate cross-coupling reactions involving aryl halides. mdpi.comnih.gov These catalysts can enable the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine or chlorine atoms. For instance, a palladium catalyst could be used to couple the 4-bromophenyl moiety with a variety of other organic groups. mdpi.com

Furthermore, photocatalysts can be employed to enhance the efficiency of photochemical reactions. scispace.com These substances can absorb light and transfer the energy to the reactant molecules, or they can participate in electron transfer processes to generate reactive intermediates. acs.org The use of specific catalysts can offer a high degree of control over the selectivity of a reaction, allowing for the targeted synthesis of desired products. nih.gov

Table 2: Effect of Catalysts on Transformations

| Catalyst Type | Reaction | Function |

| Acid/Base | Ester Hydrolysis | Accelerates the cleavage of the ester linkage. libretexts.org |

| Transition Metals (e.g., Pd, Ru) | Cross-Coupling Reactions | Facilitates the formation of new bonds at the C-Br or C-Cl positions. mdpi.comnih.gov |

| Photocatalysts | Photochemical Reactions | Enhances the rate and selectivity of light-induced transformations. scispace.com |

Stereoselective Transformations and Chiral Derivatization

While this compound is an achiral molecule, it can be involved in stereoselective transformations. For instance, it could be used as a derivatizing agent to react with a racemic mixture of chiral alcohols or amines. sc.edu The resulting diastereomeric esters or amides could then potentially be separated, allowing for the resolution of the original chiral compound. sc.edu

In the context of synthesis, the halogenated phenyl rings of this compound could serve as starting points for the construction of more complex chiral molecules. Asymmetric catalysis, using chiral transition metal complexes, could be employed to introduce chirality into the molecule. bath.ac.uk For example, a stereoselective cross-coupling reaction could be used to attach a chiral substituent to one of the aromatic rings.

Advanced Applications in Materials Science and Organic Synthesis

Crystal Engineering for Tailored Mechanical Properties (Elasticity, Plasticity, Brittleness)

The mechanical properties of molecular crystals, such as elasticity, plasticity, and brittleness, are intrinsically linked to their internal crystal packing and the nature of their intermolecular interactions. While direct and extensive research on the mechanical properties of 4-bromophenyl 4-chlorobenzoate (B1228818) is emerging, significant insights can be drawn from studies on the closely related compound, 4-bromophenyl 4-bromobenzoate (B14158574). The principles governing the mechanical behavior of the latter are highly relevant to understanding and predicting the properties of 4-bromophenyl 4-chlorobenzoate.

Research has shown that polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to vastly different mechanical responses. For instance, different polymorphs of 4-bromophenyl 4-bromobenzoate have been identified to be distinctly elastic, brittle, or plastic. researchgate.netrsc.orgchemistryworld.com This phenomenon is attributed to the different spatial arrangements of non-covalent interactions, particularly halogen bonds (Br···Br and Br···O) and other weak forces, within the crystal lattice. researchgate.net The organization of these interactions dictates the crystal's ability to deform under stress.

In the context of this compound, the replacement of a bromine atom with a chlorine atom is expected to modulate these intermolecular interactions. The difference in electronegativity and size between bromine and chlorine will alter the strength and geometry of halogen bonds and other non-covalent contacts. This, in turn, provides a mechanism for tailoring the mechanical properties of the resulting crystals. By controlling the crystallization conditions to favor specific polymorphs, it is theoretically possible to produce crystals of this compound with desired levels of elasticity, plasticity, or brittleness.

The table below summarizes the observed mechanical properties of the polymorphs of the related compound 4-bromophenyl 4-bromobenzoate, illustrating the principle of how different crystal packing can lead to diverse mechanical behaviors.

| Polymorph of 4-bromophenyl 4-bromobenzoate | Observed Mechanical Property | Structural Rationale |

| Form I | Elastic | Reversible distortion under stress due to specific intermolecular arrangements. researchgate.net |

| Form II | Brittle | The crystal structure is unable to accommodate stress and fractures. researchgate.net |

| Form III | Plastic | Undergoes irreversible deformation due to the presence of slip planes. researchgate.net |

Design Principles for Anisotropic Crystalline Materials and Helical Morphologies

A significant application of this compound in materials science lies in its use as a building block for creating anisotropic crystalline materials, including those with fascinating helical morphologies. Anisotropic materials exhibit different properties along different axes, a feature that is highly dependent on the directional nature of intermolecular interactions within the crystal.

A key strategy in designing such materials involves the concept of crystal engineering, where the structure and properties of a crystal are rationally designed by controlling intermolecular interactions. In a notable example of this approach, this compound has been utilized as a 1D elastic crystal in a multi-step design process to create hand-twisted helical crystals. acs.orgnih.govmdpi.com

The design strategy begins with a simple, one-dimensional (1D) plastic crystal, such as 1,4-dibromobenzene (B42075), where molecules are linked by Br···Br halogen bonds. acs.orgnih.gov The introduction of an ester linkage (-O-CO-) in place of this supramolecular synthon leads to the formation of a 1D elastic crystal, exemplified by this compound. acs.orgnih.gov This modification alters the intermolecular forces, transitioning the material's mechanical response from plastic to elastic.

These 1D elastic crystals can then be further modified to create two-dimensional (2D) elastic crystals and eventually 2D plastic crystals with multiple bendable faces. acs.orgnih.gov The presence of orthogonal bendable faces allows for the physical twisting of the crystal into a helical shape. acs.orgnih.gov This demonstrates a clear design principle where the specific chemical structure of this compound plays a crucial role in achieving a complex, functional morphology.

The progression from a simple 1D plastic crystal to a hand-twisted helical crystal is summarized below:

| Crystal Type | Example Compound(s) | Key Structural Feature | Resulting Property |

| 1D Plastic | 1,4-dibromobenzene | Supramolecular Br···Br synthon. acs.orgnih.gov | Plasticity in one dimension. |

| 1D Elastic | This compound | Introduction of a molecular -O-CO- synthon. acs.orgnih.gov | Elasticity in one dimension. |

| 2D Elastic | 4-bromophenyl 4'-nitrobenzoate | Matched halogen and C-H···O bonding. acs.orgnih.gov | Elasticity in two dimensions. |

| 2D Plastic (Hand-twisted) | 4-chlorophenyl and 4-bromophenyl 4'-nitrobenzoate | Two pairs of bendable faces without slip planes. acs.orgnih.gov | Ability to be twisted into a helical morphology. |

Utility as a Synthon in Complex Organic Synthesis (e.g., heterocyclic compound formation)

In the realm of organic synthesis, the term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. Phenacyl esters and related dicarbonyl compounds are recognized as versatile synthons, particularly in the synthesis of heterocyclic compounds. nih.goviucr.orgiucr.org While specific examples detailing the use of this compound as a synthon are not extensively documented, its chemical structure suggests significant potential in this area.

The reactivity of this compound is centered around the ester linkage and the halogenated aromatic rings. The ester group can be hydrolyzed to its constituent carboxylic acid and phenol (B47542), or it can be a site for other transformations. The bromine and chlorine substituents on the phenyl rings can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures, including a wide array of heterocyclic systems.

For instance, related compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate have been explicitly identified as effective synthons in organic chemistry. nih.goviucr.orgiucr.org This suggests that this compound could similarly be employed in the synthesis of various heterocycles. The general synthetic utility of this class of compounds is often demonstrated in the preparation of oxazoles, imidazoles, and other nitrogen- and oxygen-containing ring systems. mdpi.comnih.gov

The potential of this compound as a synthon can be illustrated by considering its constituent parts:

| Molecular Fragment | Potential Synthetic Transformations | Target Structures |

| 4-chlorobenzoyl | Ester hydrolysis, amidation, reduction to an alcohol. | Carboxylic acids, amides, alcohols. |

| 4-bromophenyl | Cross-coupling reactions (e.g., Suzuki, Heck). | Biaryls, substituted benzenes. |

| Ester Linkage | Transesterification, cleavage. | Access to both the carboxylic acid and phenol components. |

Development of Novel Functional Organic Crystalline Materials

The development of novel functional organic crystalline materials is a rapidly advancing field, driven by the desire to create materials with tailored optical, electronic, and mechanical properties. The principles of crystal engineering, as discussed in the context of mechanical properties and helical morphologies, are central to this endeavor. The ability to control the assembly of molecules like this compound in the solid state opens up possibilities for creating new materials with specific functions.

While the direct application of this compound in functional materials is an area of ongoing research, studies on related compounds provide a clear indication of the potential. For example, the investigation of 4-chloro-4'bromobenzylidene aniline, an organic Schiff base material, has revealed interesting thermal, dielectric, optical, and mechanical properties. nih.gov This highlights how subtle changes in molecular structure can lead to materials with a range of functionalities.

The strategic placement of halogen atoms in this compound influences its electronic properties and its ability to form specific intermolecular interactions, such as halogen bonding. These interactions are not only crucial for dictating mechanical properties but can also play a significant role in determining the optical and electronic behavior of the crystalline material. For instance, the formation of J- or H-aggregates through controlled crystal packing can significantly alter the photophysical properties of a material.

The potential for developing functional materials from this compound and its derivatives is vast and includes areas such as:

Nonlinear Optics: The non-centrosymmetric arrangement of molecules in a crystal can lead to second-harmonic generation (SHG) and other nonlinear optical effects.

Organic Semiconductors: The ability to form ordered stacks of aromatic rings can facilitate charge transport, a key requirement for organic field-effect transistors (OFETs) and other electronic devices.

Luminescent Materials: By modifying the molecular structure and controlling the crystal packing, it may be possible to create materials with specific fluorescence or phosphorescence properties.

The exploration of this compound and its analogues within the framework of crystal engineering is a promising avenue for the discovery of new organic crystalline materials with advanced functionalities.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for synthesizing and purifying 4-bromophenyl 4-chlorobenzoate?

- Methodology :

- Synthesis : Use a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and 4-bromophenol in anhydrous conditions. Catalyze with a base like pyridine to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via thin-layer chromatography (TLC) and recrystallization from ethanol .

- Validation : Characterize the product using -NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and mass spectrometry (expected molecular ion peak at m/z 295/297 for Br/Cl isotopes) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in airtight containers at 4°C, away from oxidizing agents and strong acids/bases to prevent hydrolysis .

- Waste Disposal : Collect organic waste separately and treat with activated charcoal or incineration by licensed facilities to avoid environmental contamination .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

- Analytical Workflow :

- NMR : -NMR to identify aromatic protons and coupling patterns; -NMR to confirm ester carbonyl (C=O at ~168 ppm) and halogen-substituted carbons .

- FT-IR : Detect ester C=O stretching (~1720 cm) and aryl halide vibrations (C-Br at 550–600 cm) .

- XRD : Resolve crystal packing and confirm polymorphism by comparing unit cell parameters with known polymorphs .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its mechanical properties?

- Experimental Design :

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., acetone, toluene) to induce different crystal forms .

- Mechanical Testing : Use nanoindentation or three-point bending to quantify elasticity, plasticity, and brittleness. For example, a "plastic" polymorph may exhibit reversible bending under stress, while a "brittle" form fractures irreversibly .

- Structural Correlation : Map mechanical behavior to crystal packing (e.g., slip planes in layered structures vs. rigid hydrogen-bonded networks) via single-crystal XRD .

Q. What enzymatic pathways degrade this compound in environmental systems?

- Degradation Mechanism :

- Microbial Consortia : Inoculate soil/water samples with Arthrobacter sp. or engineered Pseudomonas strains capable of hydrolyzing halogenated aromatics. Monitor degradation via HPLC for 4-hydroxybenzoate production .

- Enzyme Kinetics : Purify 4-chlorobenzoate:CoA ligase (CBL) and measure substrate specificity using UV-Vis assays (e.g., NADH-coupled ATP consumption). Note that 4-bromophenyl derivatives may exhibit lower compared to chloro-analogs due to steric effects .

- Anaerobic Conditions : Test denitrifying bacteria (e.g., strain T1-pUK45-10C) for dehalogenation under nitrate-reducing conditions, quantifying -to- conversion .

Q. How can computational modeling optimize this compound as a substrate for enzyme engineering?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model the compound’s binding to CBL’s active site. Focus on halogen interactions with conserved residues (e.g., Arg-158 or Tyr-202) .

- MD Simulations : Assess conformational stability of enzyme-substrate complexes over 100-ns trajectories. Calculate binding free energies with MM-PBSA .

- Mutagenesis Validation : Design CBL mutants (e.g., Y202F) and compare catalytic efficiency () via stopped-flow kinetics .

Q. What contradictions exist in reported degradation rates of halogenated benzoates, and how can they be resolved?

- Data Analysis :

- Conflicting Observations : Some studies report Arthrobacter sp. TM-1 degrades 4-chlorobenzoate at 0.85 nmol/min/mg protein , while others note slower rates (0.09 nmol/min/mg) under aerobic conditions .

- Resolution Strategies :

- Control dissolved oxygen levels, as inhibits dehalogenase activity in TM-1 .

- Supplement cultures with Mn, which enhances enzyme stability .

- Use -labeled substrate to differentiate abiotic vs. biotic degradation in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.